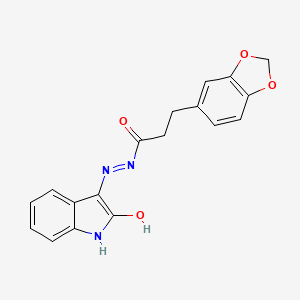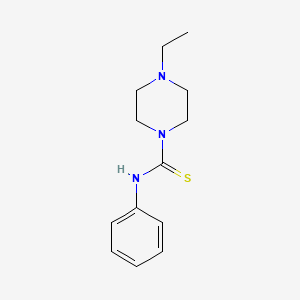
N-(4-methylbenzyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-3-phenylacrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MPAA and has a molecular formula of C20H19NO.
Mécanisme D'action
The mechanism of action of N-(4-methylbenzyl)-3-phenylacrylamide is not fully understood. However, it has been reported that MPAA acts as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting COX-2, MPAA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-3-phenylacrylamide has been shown to have anti-inflammatory and analgesic effects in animal models. In a study conducted on rats, MPAA was found to reduce inflammation and pain in the paw edema model and the formalin-induced pain model. The biochemical and physiological effects of MPAA in humans are not yet known and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methylbenzyl)-3-phenylacrylamide in lab experiments is its high yield synthesis method. This allows for the production of large quantities of MPAA for research purposes. Another advantage is its potential applications in various fields, making it a versatile compound for research. One limitation of using MPAA in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on N-(4-methylbenzyl)-3-phenylacrylamide. One direction is to further investigate its anti-inflammatory and analgesic properties in humans. Another direction is to explore its potential as a monomer for the synthesis of polymers with unique properties. Additionally, research can be conducted on the use of MPAA as a starting material for the synthesis of other compounds with potential applications in various fields. Overall, N-(4-methylbenzyl)-3-phenylacrylamide is a promising compound for scientific research with many potential applications.
Méthodes De Synthèse
The synthesis of N-(4-methylbenzyl)-3-phenylacrylamide involves the reaction of 4-methylbenzylamine and cinnamic acid. The reaction is carried out in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is then purified through column chromatography to obtain pure MPAA. This synthesis method has been reported in several research articles and has been shown to produce high yields of MPAA.
Applications De Recherche Scientifique
N-(4-methylbenzyl)-3-phenylacrylamide has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic chemistry. In medicinal chemistry, MPAA has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In materials science, MPAA has been used as a monomer for the synthesis of polymers with unique properties. In organic chemistry, MPAA has been used as a starting material for the synthesis of other compounds.
Propriétés
IUPAC Name |
(E)-N-[(4-methylphenyl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-14-7-9-16(10-8-14)13-18-17(19)12-11-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIONZGDXWSDBHV-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-methylbenzyl)-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(aminocarbonyl)-2-(2-chlorophenyl)vinyl]-2-furamide](/img/structure/B5705291.png)
![N-(4-fluorophenyl)-N'-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5705296.png)
![2,4,6-trimethylfuro[3,2-c]quinoline](/img/structure/B5705300.png)


![2-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5705311.png)
![4-[2-(3-methylphenoxy)ethyl]morpholine](/img/structure/B5705314.png)

![2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile](/img/structure/B5705326.png)

![1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5705347.png)

